2-Fluoro-6-methoxyisonicotinonitrile
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Overview
Description
2-Fluoro-6-methoxyisonicotinonitrile is an organic compound with the molecular formula C7H5FN2O It is a derivative of isonicotinonitrile, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are substituted with a fluorine atom and a methoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxyisonicotinonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2-fluoro-6-methoxypyridine, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyanation: The amino group is converted to a cyano group through a Sandmeyer reaction, where the diazonium salt is treated with copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxyisonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-6-methoxyisonicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxyisonicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroisonicotinonitrile: Lacks the methoxy group, which can affect its reactivity and applications.
6-Methoxyisonicotinonitrile: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
Uniqueness
2-Fluoro-6-methoxyisonicotinonitrile is unique due to the presence of both the fluorine and methoxy groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C7H5FN2O |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
2-fluoro-6-methoxypyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5FN2O/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,1H3 |
InChI Key |
AQVQNAIYDBITQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)C#N)F |
Origin of Product |
United States |
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